molecular formula C5H3Cl2NNi B14705846 2,3-Dichloropyridine;nickel CAS No. 14099-23-1

2,3-Dichloropyridine;nickel

Cat. No.: B14705846
CAS No.: 14099-23-1
M. Wt: 206.68 g/mol
InChI Key: XNODHUZCEMXIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloropyridine;nickel is an organonickel complex where the nickel center is coordinated by 2,3-dichloropyridine ligands. This compound is of significant interest in scientific research, primarily serving as a catalyst or a precursor in cross-coupling reactions, such as the Kumada, Negishi, and Suzuki couplings, which are pivotal for forming carbon-carbon bonds in complex organic synthesis [https://doi.org/10.1021/cr100366v]. The presence of the chlorine atoms on the pyridine ring offers versatile handles for further functionalization, making this complex a valuable building block for developing novel materials, including metal-organic frameworks (MOFs) and conductive polymers. Its research value lies in its ability to facilitate challenging chemical transformations under milder conditions compared to traditional palladium catalysts. Researchers utilize this compound to explore new catalytic pathways and to synthesize pharmacologically active molecules and advanced organic electronic materials. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14099-23-1

Molecular Formula

C5H3Cl2NNi

Molecular Weight

206.68 g/mol

IUPAC Name

2,3-dichloropyridine;nickel

InChI

InChI=1S/C5H3Cl2N.Ni/c6-4-2-1-3-8-5(4)7;/h1-3H;

InChI Key

XNODHUZCEMXIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)Cl.[Ni]

Origin of Product

United States

Synthesis Methodologies for 2,3 Dichloropyridine and Its Nickel Complexes

Synthetic Routes to 2,3-Dichloropyridine (B146566) as a Ligand Precursor and Substrate

The synthesis of 2,3-dichloropyridine is a critical first step, providing the essential substrate for subsequent coordination with nickel. Various methods have been developed to produce this halogenated pyridine (B92270) with high purity and yield.

Several multi-step pathways have been established for the synthesis of 2,3-dichloropyridine, often starting from more readily available pyridine derivatives. One prominent method begins with 2-chloronicotinic acid. doaj.orgchemicalbook.com This process involves a sequence of amidation, Hofmann degradation, diazotization, and a final Sandmeyer reaction to yield the target molecule. doaj.org Researchers have optimized this pathway, achieving a yield of 70.33% with a purity of 98.5% by carefully controlling reaction conditions such as reagent ratios and temperature. doaj.org

Another effective strategy starts with 3-aminopyridine. patsnap.com This "one-pot" process involves an initial chlorination reaction in concentrated hydrochloric acid using an iron catalyst, followed by a diazotization/chlorination step with a copper catalyst without isolating the intermediate. patsnap.com This method streamlines the synthesis, reducing operational steps and production costs.

A third route utilizes 2,3,6-trichloropyridine (B1294687) as the starting material. This process involves saponification, a dechlorination reduction step, and a final chlorination to produce 2,3-dichloropyridine with a purity exceeding 98%. google.com This method is noted for its simplicity and the ability to recycle byproducts, enhancing its economic viability. google.com The selective halogenation of the pyridine ring is a key challenge, and designed phosphine (B1218219) reagents have been developed to achieve 4-selective halogenation, highlighting the advanced strategies employed to control regioselectivity in pyridine chemistry. nih.govchemrxiv.orgresearchgate.net

Table 1: Comparison of Synthetic Routes to 2,3-Dichloropyridine
Starting MaterialKey Reaction StepsReported Yield/PurityAdvantagesReference
2-Chloronicotinic AcidAmidation, Hofmann degradation, Diazotization, Sandmeyer reaction70.33% Yield, 98.5% PurityHigh purity, readily available raw material doaj.org
3-AminopyridineChlorination, Diazotization/Chlorination (One-Pot)Not explicitly statedSimplified "one-pot" process, cost-effective patsnap.com
2,3,6-TrichloropyridineSaponification, Dechlorination reduction, Chlorination>98% PuritySimple process, byproduct recycling google.com

Selective dehalogenation via hydrogenation is a crucial technique for modifying polychlorinated pyridines. While extensive research has focused on the hydrodehalogenation of other polychlorinated aromatics like PCBs, the principles are applicable to pyridine systems. rsc.org

In the synthesis of 2,3-dichloropyridine from 2,3,6-trichloropyridine, a key step is the "dechlorination reduction". google.com After saponification of the starting material to form 3,6-dichloro-2-pyridyl sodium alkoxide, this intermediate is subjected to a reduction reaction. This is achieved by mixing the alkoxide with a catalyst and bubbling hydrogen gas through the solution at a controlled temperature of 40-80°C. This process selectively removes a chlorine atom, leading to the formation of 2-hydroxy-3-chloropyridine, which is then chlorinated in the final step to yield 2,3-dichloropyridine. google.com More recent advancements have explored non-hydrogenation methods, such as using a carbonate-activated hydrogen peroxide process, which employs peroxymonocarbonate (HCO₄⁻) and hydroperoxide anion (HO₂⁻) to achieve efficient dechlorination of chloropyridines. nih.gov

Rational Design and Synthesis of Nickel Complexes Incorporating 2,3-Dichloropyridine and Related Pyridine Ligands

Once synthesized, 2,3-dichloropyridine and its derivatives can be used as ligands to form a wide array of nickel complexes. The design of these complexes is often tailored for specific applications, particularly in catalysis.

The most straightforward method for synthesizing nickel-pyridine complexes involves the direct reaction of a pyridine-based ligand with a nickel(II) salt. A common precursor is dichlorotetrakis(pyridine)nickel(II), [NiCl₂(py)₄]. This complex can react with other ligands or reagents in the presence of excess pyridine to yield new nickel complexes where pyridine molecules are directly coordinated to the nickel center. rsc.org Similarly, nickel(II) complexes with pyridine-containing macrocycles can be synthesized from Schiff base precursors derived from diacetyl- or diformyl-pyridine. rsc.org

The synthesis often involves simple ligand substitution. For instance, reacting a nickel(II) precursor like [NiCl₂(DME)] (where DME is 1,2-dimethoxyethane) with a pyridine-phosphonite ligand in dichloromethane (B109758) results in the desired nickel complex in high yield. rsc.orgrsc.org The coordination environment of the nickel(II) ion, which has a d⁸ electron configuration, can vary from octahedral to square planar or tetrahedral, depending on the nature of the pyridine ligand and other coordinating species. nih.govsciencemadness.org The coordination of pyridine to certain functionalized nickel(II) complexes can even induce a change in the metal center's spin-state from diamagnetic to paramagnetic. acs.org

Table 2: Examples of Direct Synthesis of Nickel-Pyridine Complexes
Nickel PrecursorPyridine-based LigandResulting Complex TypeKey FeatureReference
[NiCl₂(DME)]Pyridine-phosphonite ligandMononuclear Ni(II) complexUsed in ethylene (B1197577) oligomerization catalysis rsc.org
[NiCl₂(py)₄]Pyridine (in excess) + Grignard reagentDialkyl derivative [NiR₂(py)₂]Shows cis-pyridine configuration rsc.org
[Ni(bpy)₂Cl₂]Quinolino[3,2-b]benzodiazepine (qbdp)Mixed ligand complex [Ni(bpy)₂(qbdp)]²⁺Studied for DNA binding nih.gov
NiCl₂·6H₂O2,6-bis(imino)pyridyl ligands[Ni(L)Cl₂]Distorted trigonal bipyramidal or octahedral geometry researchgate.net

To fine-tune the properties of nickel complexes, ligands are often modified or derivatized prior to or during complexation. Thiourea (B124793) derivatives represent a versatile class of ligands capable of coordinating to nickel through sulfur, nitrogen, and oxygen donor atoms. mdpi.comjocpr.com The synthesis typically involves reacting a nickel(II) salt, such as nickel(II) chloride, with a pre-synthesized thiourea derivative ligand. For example, dichloridobis(thiourea-κS)nickel(II) is synthesized by reacting an aqueous solution of NiCl₂ with a thiourea salt, resulting in a complex with a distorted tetrahedral geometry. nih.gov These complexes have been investigated for their biological activities. mdpi.comnih.gov

Oxazoline-based ligands, particularly phosphinooxazolines (P,N ligands) and bis(oxazolines), have emerged as highly effective frameworks in nickel-catalyzed reactions. nih.gov The synthesis of these ligands often starts from amino alcohols, which are converted to the oxazoline (B21484) ring. acs.org The resulting ligand is then reacted with a nickel(II) precursor, such as [NiCl₂(DME)], to form the active catalyst or procatalyst. rsc.orgrsc.org The electronic and steric properties of the oxazoline ligand can be systematically varied to influence the catalytic performance of the corresponding nickel complex in reactions like ethylene oligomerization and Grignard cross-coupling. acs.orgbris.ac.uk

For many catalytic cross-coupling reactions, well-defined, air-stable nickel(II) precatalysts are highly desirable as they offer improved handling and reactivity compared to generating the active Ni(0) species in situ. nih.gov A general and powerful strategy involves the synthesis of complexes of the type LNi(aryl)X, where L is a supporting ligand (e.g., a phosphine), and X is a halide. mit.edu

These precatalysts are often synthesized through straightforward procedures using inexpensive, commercially available reagents. mit.edu One common method involves reacting a nickel(II) halide-ligand adduct, such as (PR₃)₂NiCl₂, with one equivalent of an aryl Grignard reagent (e.g., o-tolylmagnesium chloride). acs.orgprinceton.edu The use of a sterically hindered aryl group like o-tolyl confers air stability to the resulting complex. princeton.edu This approach has led to a library of modular, bench-stable precatalysts that are effective in a wide variety of nickel-catalyzed transformations, including the Buchwald-Hartwig amination of heteroaryl halides. nih.govprinceton.edunih.gov The development of these precatalysts has significantly expanded the scope and practicality of nickel catalysis. nih.gov

Catalytic Applications of 2,3 Dichloropyridine Nickel Systems

Role in Cross-Coupling Reactions (e.g., Suzuki, Kumada, Negishi)

The primary application of 2,3-dichloropyridine (B146566) in nickel catalysis is as a substrate for cross-coupling reactions, which are powerful methods for constructing C-C bonds. Nickel catalysts have proven effective for these transformations, often succeeding where palladium catalysts may be less efficient, particularly with chloro-substituted heterocycles. nih.gov

A significant challenge in the cross-coupling of 2,3-dichloropyridine is achieving selective mono-functionalization. A study on the Suzuki-Miyaura coupling of dichloropyridines highlighted the critical role of the phosphine (B1218219) ligand on the nickel catalyst. nih.gov It was found that using ligands such as triphenylphosphine (B44618) (PPh₃) or methyldiphenylphosphine (B73815) (PPh₂Me) with a Ni(0) catalyst precursor led to high selectivity for the monoarylated product. nih.gov In contrast, more electron-rich and sterically bulky trialkylphosphine ligands tended to yield the diarylated product. nih.gov

The choice of solvent was also crucial, with acetonitrile (B52724) (MeCN) promoting monoarylation. Mechanistic studies suggest that after the initial oxidative addition and transmetalation, the resulting nickel complex can either undergo reductive elimination to release the monoarylated product or proceed to a second oxidative addition intramolecularly to give the diarylated product. The coordinating solvent MeCN can displace the monoarylated product from the nickel center, preventing the second coupling and thus enhancing selectivity for monoarylation. nih.gov

Selectivity in Nickel-Catalyzed Monoarylation of 2,3-Dichloropyridine
Phosphine LigandCatalyst SystemSolventSelectivity (Mono- vs. Di-arylation)Key Finding
PCy₃ (Tricyclohexylphosphine)Ni(cod)₂ / PCy₃THFLow (Favors diarylation)Bulky, electron-rich ligands promote double coupling. nih.gov
PPh₂Me (Methyldiphenylphosphine)Ni(cod)₂ / PPh₂MeMeCNHigh (Favors monoarylation)Smaller, less electron-rich ligands in a coordinating solvent favor single coupling. nih.gov
PPh₃ (Triphenylphosphine)Ni(cod)₂ / PPh₃MeCNGood (Favors monoarylation)Similar to PPh₂Me, demonstrates the effect of ligand electronics and sterics. nih.gov

Utility in C-H Activation and Functionalization Reactions

Nickel-catalyzed C-H activation represents a highly atom-economical strategy for functionalizing organic molecules. rsc.org Pyridine (B92270) derivatives are common substrates in these reactions. Typically, a directing group is used to position the nickel catalyst near a specific C-H bond. While there is extensive research on nickel-catalyzed C-H activation of the pyridine core, specific examples utilizing 2,3-dichloropyridine as either a ligand or substrate in this context are less common. General studies have shown that nickel/Lewis acid cooperative catalysis can achieve para-selective C-H activation of pyridine. rsc.org This approach overcomes the intrinsic preference for C2-functionalization that arises from coordination of the metal to the pyridine nitrogen. rsc.org The application of such strategies to a substrate like 2,3-dichloropyridine could potentially offer pathways to novel functionalized pyridines, complementing traditional cross-coupling methods.

Advanced Characterization Techniques for Nickel Dichloropyridine Systems

Spectroscopic Methods for Structural Confirmation and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic nature of nickel-dichloropyridine complexes. Each method offers unique insights, and their combined application provides a powerful tool for characterization.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to confirm the coordination of the 2,3-dichloropyridine (B146566) ligand to the nickel center. This is achieved by comparing the vibrational spectrum of the complex with that of the free, uncoordinated ligand. Coordination to the nickel ion alters the electron distribution within the pyridine (B92270) ring, leading to discernible shifts in the frequencies of its characteristic vibrational modes.

Key vibrational bands of the 2,3-dichloropyridine ligand that are monitored include:

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic ring, typically observed in the 1400–1600 cm⁻¹ region, often shift to higher wavenumbers (a blueshift) upon coordination. This is due to the kinematic coupling and electronic effects of the metal-nitrogen bond formation.

C-H Vibrations: The aromatic C-H stretching modes (around 3000–3100 cm⁻¹) and bending modes (in-plane and out-of-plane) can also exhibit shifts, providing further evidence of complexation.

New Low-Frequency Bands: The formation of a new coordinate bond between the nickel atom and the pyridine nitrogen atom gives rise to a new vibrational mode, the Ni-N stretching vibration. These bands are typically weak and appear in the far-infrared region of the spectrum (usually below 600 cm⁻¹), providing direct evidence of complex formation. researchgate.net

The following table illustrates hypothetical shifts in IR frequencies upon complexation of 2,3-dichloropyridine with a nickel(II) center.

Interactive Table 1: Representative FTIR Frequency Shifts for 2,3-Dichloropyridine Coordination to Nickel
Vibrational ModeFree Ligand (cm⁻¹)Ni-Complex (cm⁻¹)Expected Shift
Pyridine Ring (ν C=N)~1570~1585 - 1600+15 to +30
Pyridine Ring (ν C=C)~1450~1460 - 1475+10 to +25
In-plane C-H bend~1030~1040+10
C-Cl stretch~800~805+5
Ni-N stretchN/A~520New band

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR) for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information in solution. The appearance of the NMR spectrum for a nickel-dichloropyridine complex is highly dependent on the electronic state of the nickel center.

¹H and ¹³C NMR:

Diamagnetic Complexes: For diamagnetic nickel species, such as square-planar Ni(II) or Ni(0) complexes, high-resolution ¹H and ¹³C NMR spectra can be obtained. The coordination of 2,3-dichloropyridine to the nickel center causes a downfield shift of the pyridine ring proton and carbon signals compared to the free ligand. rsc.org The magnitude of this shift is influenced by the electronic properties of the nickel center and any other ligands present. For the 2,3-dichloropyridine ligand, the proton (H-6) adjacent to the nitrogen atom is typically the most affected upon coordination. nih.gov

Paramagnetic Complexes: Many nickel(II) complexes, particularly those with octahedral or tetrahedral geometries, are paramagnetic (S=1). In these cases, the unpaired electrons on the nickel ion cause very large shifts (hyperfine shifts) and significant broadening of the NMR signals for nearby nuclei. psu.edursc.org Resonances can be shifted by tens or even hundreds of ppm and may be spread over a wide spectral window. psu.edu While this complicates direct interpretation, the pattern of these shifted and broadened resonances provides a unique fingerprint of the complex and can offer valuable information about the molecular structure and spin distribution. Advanced techniques, such as 2D NMR (e.g., COSY), can still be used to establish connectivity between protons in paramagnetic systems. nih.gov

³¹P NMR:

This technique is exclusively used for complexes that contain phosphorus-based co-ligands, such as phosphines. In such cases, ³¹P NMR provides information about the coordination of the phosphine (B1218219) ligand to the nickel center. The chemical shift and any coupling constants (e.g., P-P coupling) can help determine the geometry of the complex and the nature of the Ni-P bond.

The table below shows the reported ¹H NMR chemical shifts for free 2,3-dichloropyridine and hypothetical shifts for a diamagnetic nickel complex.

Interactive Table 2: Hypothetical ¹H NMR Data for a Diamagnetic Ni(II)-Dichloropyridine Complex
ProtonFree 2,3-Dichloropyridine (ppm) chemicalbook.comHypothetical Diamagnetic Ni-Complex (ppm)Expected Shift (Δδ)
H-47.78~7.90+0.12
H-57.23~7.40+0.17
H-68.31~8.60+0.29

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of nickel-dichloropyridine complexes and providing evidence for their composition. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used to ionize the intact complex for analysis. nih.gov

The resulting mass spectrum typically shows a peak or cluster of peaks corresponding to the molecular ion of the complex (e.g., [M]⁺ or [M+H]⁺). The isotopic pattern of this cluster is a key diagnostic feature, as nickel has several stable isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) that create a characteristic distribution of peaks. This pattern, along with the isotopic signature of chlorine (³⁵Cl, ³⁷Cl), can be simulated and compared to the experimental data to confirm the elemental composition.

In addition to the molecular ion, the spectrum often displays peaks from fragmentation. libretexts.org The fragmentation pattern provides structural information as the complex breaks apart in a predictable manner inside the mass spectrometer. slideshare.netyoutube.com Common fragmentation pathways for a hypothetical complex like [Ni(2,3-Cl₂Py)₂(L)₂] (where L is another ligand) could include:

Loss of one or more ligands (L or 2,3-Cl₂Py).

Cleavage within the dichloropyridine ligand itself.

The table below outlines plausible mass-to-charge ratio (m/z) peaks for a hypothetical complex and its fragments.

Interactive Table 3: Plausible ESI-MS Fragmentation for a Hypothetical [Ni(2,3-Cl₂Py)Cl₂] Complex
Ion/FragmentFormulaCalculated m/z (for ⁵⁸Ni, ³⁵Cl)
Molecular Ion [M]⁺[C₅H₃Cl₂NNiCl₂]⁺303.78
Loss of Cl⁻ [M-Cl]⁺[C₅H₃Cl₂NNiCl]⁺268.81
Loss of 2,3-dichloropyridine [M-C₅H₃Cl₂N]⁺[NiCl₂]⁺127.84
Free Ligand [C₅H₃Cl₂N+H]⁺[C₅H₄Cl₂N]⁺147.97

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the electronic and local geometric structure of the absorbing atom—in this case, nickel. nih.govuiowa.edu The XAS spectrum is typically divided into two regions: XANES and EXAFS.

X-ray Absorption Near-Edge Structure (XANES): The XANES region, at and near the absorption edge (e.g., the Ni K-edge at ~8333 eV), is sensitive to the oxidation state and coordination geometry of the nickel center. researchgate.netacs.org The energy of the absorption edge shifts to higher values as the oxidation state of the nickel increases (e.g., Ni(I) < Ni(II) < Ni(III)). youtube.com Furthermore, the shape and intensity of pre-edge features in the XANES spectrum can serve as a fingerprint for the coordination environment (e.g., distinguishing between tetrahedral, square-planar, and octahedral geometries). researchgate.netacs.org

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations that appear at energies well above the absorption edge. rsc.org Analysis of these oscillations provides precise quantitative information about the local atomic environment around the nickel atom, including the identity of neighboring atoms (e.g., N from pyridine, Cl), the number of these neighbors (coordination number), and the precise Ni-ligand bond distances. researchgate.net

X-ray Emission Spectroscopy (XES) is often used in conjunction with XAS. It probes the electronic structure of the occupied orbitals and can provide complementary information on the spin state of the metal and the character of metal-ligand bonding.

The following table summarizes the information obtained from different XAS regions for a nickel-dichloropyridine system.

Interactive Table 4: Information Derived from XAS Analysis of Nickel-Dichloropyridine Systems
Technique/RegionInformation Obtained
XANES Nickel Oxidation State: Determined from the absorption edge energy.
Coordination Geometry: Inferred from the shape and intensity of pre-edge and edge features.
EXAFS Bond Distances: Provides precise Ni-N and Ni-Cl bond lengths.
Coordination Number: Determines the number of N and Cl atoms in the first coordination shell.
Identity of Neighbors: Distinguishes between different types of neighboring atoms (e.g., N, Cl).

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is therefore an essential tool for studying paramagnetic nickel complexes, such as many Ni(II) (d⁸, S=1) and most Ni(I) (d⁹, S=1/2) species. scielo.br

Ni(II) Complexes (S=1): High-spin Ni(II) ions in octahedral or tetrahedral environments are EPR-active. Their spectra are often characterized by a large zero-field splitting (ZFS), which can make them difficult to detect using standard X-band EPR spectrometers. nih.govresearchgate.net When a spectrum is observed, its features are highly sensitive to the symmetry and geometry of the complex. The analysis of the spectrum can yield the g-values and the ZFS parameters (D and E), which provide deep insight into the electronic structure of the Ni(II) ion. researchgate.net

Ni(I) Complexes (S=1/2): Nickel(I) species, which can be generated through the chemical or electrochemical reduction of Ni(II) precursors, have a single unpaired electron (S=1/2) and typically give rise to well-defined EPR spectra. buffalostate.edu These spectra are often anisotropic, characterized by different g-values along different molecular axes (gₓ, gᵧ, g₂). The values of g and any observed hyperfine coupling to nitrogen (¹⁴N) or other nuclei can confirm the formation of a Ni(I) center and provide information about the orbital in which the unpaired electron resides. scielo.br

The table below provides hypothetical EPR parameters for different possible paramagnetic nickel species in a dichloropyridine ligand environment.

Interactive Table 5: Hypothetical EPR Parameters for Paramagnetic Nickel-Dichloropyridine Species
Nickel SpeciesSpin State (S)Typical g-valuesSpectral Features
Octahedral Ni(II)1Isotropic g ≈ 2.2Often broad or silent at X-band due to large ZFS.
Square Planar Ni(I)1/2Anisotropic (e.g., g⊥ ≈ 2.2-2.3, g‖ ≈ 2.0)Axially symmetric or rhombic signal. May show ¹⁴N hyperfine coupling.
Reduced Ligand Radical1/2Isotropic g ≈ 2.00Sharp, isotropic signal characteristic of an organic radical.

Analytical and Physicochemical Characterization

Beyond the spectroscopic methods detailed above, a complete understanding of a new nickel-dichloropyridine compound requires a range of other analytical and physicochemical characterization techniques. These methods provide complementary information regarding the compound's composition, structure, and bulk properties.

Elemental Analysis: This technique determines the weight percentage of key elements (typically C, H, N) in the compound. The experimental values are compared to the calculated percentages for the proposed chemical formula. A close match provides strong evidence for the bulk purity and empirical formula of the synthesized complex.

Magnetic Susceptibility: For paramagnetic nickel complexes, measuring the magnetic susceptibility provides a value for the effective magnetic moment (μ_eff). This bulk measurement helps to determine the number of unpaired electrons in the complex, thereby confirming the spin state of the nickel center (e.g., distinguishing between a high-spin S=1 Ni(II) and a diamagnetic S=0 Ni(II)).

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the complex. It can identify the potentials at which the nickel center (or the ligand) is oxidized or reduced. CV can reveal whether redox processes are reversible or irreversible and provides insight into the stability of different oxidation states (e.g., Ni(I), Ni(II), Ni(III)) of the complex in solution. buffalostate.edu

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized nickel-2,3-dichloropyridine complex. By comparing the experimentally determined percentages with the calculated values for a proposed formula, researchers can confirm the stoichiometry of the complex, including the number of ligand molecules coordinated to the nickel center and the presence of any co-ligands or solvent molecules. researchgate.netchemijournal.com

The process involves combusting a small, precisely weighed sample of the complex in an oxygen-rich atmosphere. The combustion products—carbon dioxide, water vapor, and nitrogen gas—are separated and measured by a detector. From these measurements, the original percentages of C, H, and N in the sample are calculated. A close agreement between the found and calculated values provides strong evidence for the proposed chemical formula. mdpi.com

Table 1: Representative Elemental Analysis Data for a Hypothetical Nickel-2,3-Dichloropyridine Complex

This table illustrates the typical format for presenting elemental analysis results. The "Calculated" values are derived from the chemical formula, while the "Found" values are the results from the CHN analyzer.

Compound FormulaElementCalculated (%)Found (%)
[Ni(C₅H₃Cl₂N)₂(H₂O)₂]C28.3528.29
(Hypothetical Diaquabis(2,3-dichloropyridine)nickel(II))H1.901.95
N6.616.57

Magnetic Susceptibility Measurements for Electronic Spin State

Magnetic susceptibility measurements provide crucial information about the electronic structure of the nickel(II) ion within a complex, specifically its spin state and the geometry of the coordination environment. The Ni(II) ion has a d⁸ electron configuration and can exist in different spin states depending on the ligand field strength and coordination number.

Paramagnetic Complexes: Octahedral and tetrahedral Ni(II) complexes have two unpaired electrons and are therefore paramagnetic. Their effective magnetic moments (μ_eff) typically fall in the range of 2.8 to 3.5 Bohr magnetons (B.M.). christuniversity.in

Diamagnetic Complexes: Square planar Ni(II) complexes are typically low-spin with no unpaired electrons, making them diamagnetic (μ_eff ≈ 0 B.M.). christuniversity.in

The measurements are conducted over a range of temperatures, and the data can reveal the presence of magnetic interactions between metal centers. For instance, in a study of analogous Ni(II) dimethoxybenzoates, the magnetic moment for the 2,3-disubstituted complex was found to be between 3.28 and 3.30 B.M., indicating a high-spin octahedral geometry with a weak ligand field. scielo.br The temperature dependence of magnetic susceptibility can also follow the Curie-Weiss law, providing further insight into the magnetic behavior of the material. scielo.br

Table 3: Magnetic Moment Data for an Analogous Ni(II) 2,3-Disubstituted Complex

This table presents magnetic susceptibility data for Ni(II) 2,3-dimethoxybenzoate, serving as an illustrative example for a nickel complex with a similarly substituted ligand. scielo.br

Temperature (K)Molar Susceptibility (χ_M) x 10⁶ (cm³ mol⁻¹)Effective Magnetic Moment (μ_eff) (B.M.)
77170943.28
117112183.27
16779043.28
23755763.30
29844263.27

Thermal Gravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition pattern of nickel-dichloropyridine complexes. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled heating program in a specific atmosphere (e.g., nitrogen or air). nih.gov

The resulting TGA curve plots the percentage of mass loss against temperature. The key information obtained includes:

The temperatures at which decomposition events occur.

The percentage of mass lost at each step, which can be correlated with the loss of specific components like water molecules (dehydration) or organic ligands. nih.gov

The composition of the final residue, which is often a stable metal oxide (e.g., NiO) when heated in air. scielo.brnih.gov

For example, studies on Ni(II) 2,3-dimethoxybenzoate hydrate (B1144303) show a multi-step decomposition process: an initial dehydration step followed by the decomposition of the anhydrous complex, with Nickel(II) oxide (NiO) as the final product. scielo.br

Table 4: Thermal Decomposition Data for an Analogous Ni(II) 2,3-Disubstituted Complex

This table shows the TGA data for Ni(II) 2,3-dimethoxybenzoate tetrahydrate, illustrating the typical decomposition stages for such a complex. scielo.br

Decomposition StageTemperature Range (°C)Mass Loss (Found %)Mass Loss (Calc. %)Species Lost
150 - 15015.015.364 H₂O (Dehydration)
2250 - 40038.038.41Partial ligand decomposition
3400 - 58031.030.54Remaining ligand fragment decomposition
Final Residue > 58016.015.69NiO

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Morphological Analysis of Coordination Polymers

For nickel-dichloropyridine systems that form coordination polymers, Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for analyzing their morphology, particle size, and crystalline nature. Coordination polymers can self-assemble into various structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. jocpr.comresearchgate.net

TEM works by transmitting a beam of electrons through an ultra-thin sample. The interactions of the electrons with the sample form an image, providing high-resolution details about the material's internal structure, crystallinity (via selected area electron diffraction - SAED), and particle size and shape.

STEM scans a focused electron beam across the sample, collecting various signals to form an image. It can provide high-resolution imaging and is often coupled with techniques like energy-dispersive X-ray spectroscopy (EDX) for elemental mapping, confirming the distribution of nickel and other elements within the polymer structure.

Catalytic Applications of Nickel Dichloropyridine Systems

Nickel-Catalyzed Cross-Coupling Reactions Involving Dichloropyridines as Substrates

Nickel catalysts have demonstrated remarkable efficiency in activating the C-Cl bonds of dichloropyridines for various cross-coupling reactions. These transformations are pivotal for constructing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, has been successfully applied to dichloropyridines using nickel catalysis. This reaction typically involves the coupling of a dichloropyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a nickel catalyst and a base. rsc.orgnih.gov

A detailed study on the nickel-phosphine catalyzed Suzuki-Miyaura coupling of dichloropyridines with (hetero)aryl boronic acids revealed that specific phosphine (B1218219) ligands are crucial for achieving high yields and selectivities. nih.gov While many phosphine ligands lead to mixtures of mono- and diarylated products, along with unwanted oligomerization of the boronic acid, ligands like triphenylphosphine (B44618) (PPh₃) and methyldiphenylphosphine (B73815) (PPh₂Me) have been identified as optimal for selective monoarylation. nih.gov The choice of solvent also plays a significant role, with acetonitrile (B52724) (MeCN) being identified as crucial for achieving high monoarylation selectivity. nih.gov

The general applicability of this methodology has been demonstrated with a variety of dichloropyridine derivatives and chloro-substituted aryl boronic acids, highlighting its utility in synthesizing complex biaryl compounds. nih.govnih.gov The development of nickel-catalyzed Suzuki-Miyaura couplings in environmentally friendly "green" solvents like 2-Me-THF and tert-amyl alcohol further enhances the practicality of this method. nih.govacs.org

Table 1: Selected Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling of Dichloropyridines

Dichloropyridine SubstrateBoronic AcidCatalyst SystemSolventProduct(s)Yield (%)Reference
2,3-Dichloropyridine (B146566)Phenylboronic acidNiCl₂(PPh₃)₂ / K₃PO₄Toluene2-Phenyl-3-chloropyridineNot specified cmu.edu
Dichloropyridine derivativesHalogen-containing (hetero)aryl boronic acids(PPh₂Me)₂Ni(o-tolyl)Cl / BaseMeCNMonoarylated productsHigh yields nih.gov
Heterocyclic halidesAryl boronic acidsNiCl₂(PCy₃)₂ / K₃PO₄2-Me-THFBiaryl productsGood to excellent nih.gov

A significant challenge in the functionalization of dichloropyridines is controlling the regioselectivity (which chlorine atom reacts) and chemoselectivity (the number of substitutions). In the case of 2,3-dichloropyridine, the electronic properties of the pyridine (B92270) ring influence the reactivity of the two chlorine atoms.

Studies have shown that in nickel-catalyzed cross-coupling reactions, the selectivity between monoarylation and diarylation can be finely tuned by the choice of ligand and solvent. nih.gov For instance, less electron-rich di- and triarylphosphines tend to favor monoarylation, whereas more electron-rich trialkylphosphines predominantly yield diarylated products. nih.gov This control is attributed to the relative rates of two competing processes involving a key intermediate, a Ni(0)-π complex of the monoarylated product. With bulkier, more electron-rich ligands, intramolecular oxidative addition to form the diarylated product is faster. In contrast, with smaller di- and triarylphosphine ligands, associative ligand substitution by the solvent (acetonitrile) is competitive, leading to the selective formation of the monoarylated product. nih.gov

While much of the research on regioselectivity has focused on palladium catalysis, the principles can often be extended to nickel systems. For instance, in palladium-catalyzed couplings of 2,4-dichloropyridines, highly sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling. researchgate.netnih.gov This highlights the critical role of ligand design in directing the reaction to a specific position.

Beyond the Suzuki-Miyaura coupling, nickel catalysis enables other important C-C and C-heteroatom bond-forming reactions with dichloropyridines.

C-C Bond Formation: Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for forming C(sp²)-C(sp²) bonds between two different aryl chlorides, including heteroaryl chlorides like 2-chloropyridine. dicp.ac.cn These reactions often rely on the electronic differences between the coupling partners to achieve cross-selectivity. dicp.ac.cn Additionally, nickel catalysts are effective for the alkylation of 2-chloropyridines with Grignard reagents, providing a route to ω-(2-pyridyl)-alkyl alcohols. dntb.gov.ua The synthesis of 2-alkylated pyridines can also be achieved through the cross-coupling of 2-chloropyridines with alkyl bromides using a nickel catalyst with a bathophenanthroline (B157979) ligand. nih.gov

C-Heteroatom Bond Formation: Nickel-catalyzed reactions are also valuable for forming C-N and C-S bonds. The coupling of aryl chlorides with amines (Buchwald-Hartwig amination) can be effectively catalyzed by nickel complexes. researchgate.net Similarly, nickel catalysts have been developed for the C-S cross-coupling of aryl triflates with alkyl thiols, even with sterically hindered substrates. rsc.org The formation of C-P bonds is another area where nickel catalysis has shown significant promise, with methods developed for the coupling of aryl halides with various phosphorus-containing reagents. mdpi.com

Influence of Ligand Design on Catalytic Performance and Selectivity

The ligand coordinated to the nickel center is arguably the most critical factor in determining the catalyst's activity, selectivity, and stability. The steric and electronic properties of the ligand directly influence the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com

Phosphine ligands are widely used in nickel-catalyzed cross-coupling reactions. tcichemicals.com Their properties are often described by their electronic character (electron-donating or -withdrawing) and their steric bulk, which is quantified by the Tolman cone angle.

Electronic Properties: Electron-rich phosphines, typically trialkylphosphines, increase the electron density on the nickel center. This generally promotes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, especially for less reactive electrophiles like aryl chlorides. tcichemicals.com Conversely, less electron-rich ligands, such as triarylphosphines, can be beneficial for achieving specific selectivities, as seen in the monoarylation of dichloropyridines. nih.gov

Steric Properties (Tolman Cone Angle): The steric bulk of a phosphine ligand, as measured by its Tolman cone angle, plays a crucial role in both promoting reductive elimination and influencing the coordination number of the nickel center. tcichemicals.com Bulky ligands can facilitate the final C-C bond-forming step and can also promote the formation of highly reactive, monoligated nickel species. nih.govchemrxiv.org In the context of dichloropyridine functionalization, a study found that phosphine ligands affording high selectivity for monoarylation fall within a narrow range of Tolman cone angles (approximately 136° to 157°). nih.gov

Buchwald-type biaryl phosphines, known for their effectiveness in palladium catalysis, have also proven to be highly successful in various nickel-catalyzed cross-coupling reactions, often outperforming traditional bisphosphine ligands. nih.govchemrxiv.org

Bidentate ligands, which have two donor atoms that can bind to the metal center, offer a different set of advantages in catalysis. The geometry imposed by the bidentate ligand can significantly influence the reactivity and stability of the nickel catalyst.

Bidentate N-ligands, such as those based on bipyridine, oxazoline (B21484), and imidazoline, have become increasingly important in nickel-catalyzed cross-coupling reactions. nih.govnih.gov Recent studies have revealed that the square planar geometry enforced by these ligands can enable them to be "redox-active," meaning they can participate in the electron transfer processes of the catalytic cycle. nih.govnih.gov This redox activity can stabilize nickel radical species, which are key intermediates in many nickel-catalyzed reactions. nih.govnih.gov

The bite angle of a bidentate phosphine ligand is another critical parameter that affects catalytic performance. Flexible bidentate phosphines have been shown to be effective in challenging C-S cross-coupling reactions involving sterically hindered substrates. rsc.org Furthermore, 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a widely used bidentate ligand in nickel catalysis, although its effectiveness can be hindered in reactions involving α-halo-N-heterocycles due to the formation of inactive dimeric nickel species. chemrxiv.org

Role of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in nickel-catalyzed cross-coupling reactions involving substrates like 2,3-dichloropyridine. Their utility stems from their unique electronic and steric properties. NHCs are strong σ-donors, which can facilitate key steps in the catalytic cycle, such as oxidative addition. rsc.org This strong donation stabilizes the metal center and can influence the reactivity and selectivity of the transformation. rsc.org

The steric bulk of NHC ligands is another crucial feature, providing a means to control reaction outcomes. rsc.orgrsc.org In the context of dichloropyridines, this steric influence can be harnessed to achieve selective mono-functionalization, preventing the formation of diarylated products by physically hindering the approach of a second molecule to the nickel center. For instance, sterically hindered NHC ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, a task that is challenging with other ligand types. researchgate.net This demonstrates the power of ligand design in directing reactivity away from the conventionally more reactive C2 position adjacent to the nitrogen. researchgate.net

While phosphine ligands have been extensively studied for the selective monoarylation of dichloropyridines, NHC-based nickel(II) complexes have also been developed and evaluated as effective catalysts for cross-coupling reactions like the Kumada-Tamao-Corriu reaction of various aryl chlorides. researchgate.netnih.gov The combination of the unique reactivity of NHC ligands with nickel's catalytic properties has enabled reaction pathways that can activate traditionally "inert" bonds, showcasing their potential for challenging transformations involving dichloropyridine substrates. rsc.org

Mechanistic Investigations of Nickel-Catalyzed Reactions

The catalytic cycle of nickel-catalyzed cross-coupling reactions of 2,3-dichloropyridine is a multi-step process. Understanding each elementary step is crucial for optimizing reaction conditions and controlling product selectivity. The primary mechanism for reactions like the Suzuki-Miyaura coupling is generally understood to involve a Ni(0)/Ni(II) cycle.

Oxidative Addition Processes

Oxidative addition is the initial and often rate-determining step in the catalytic cycle, where the nickel catalyst inserts into the carbon-halogen bond of the substrate. nih.gov In the case of 2,3-dichloropyridine, the oxidative addition of a Ni(0) complex occurs selectively at the more electronically activated C(2)–Cl bond. nih.gov The proximity of the electron-withdrawing nitrogen atom makes the C2 position more electrophilic and thus more susceptible to attack by the electron-rich Ni(0) center.

The mechanism of oxidative addition to Ni(0) can be complex and may proceed through several pathways, including a concerted three-center transition state, an SNAr-type mechanism, or radical pathways involving single-electron transfer (SET). nih.govnih.gov For aryl halides, studies have shown that the reaction can proceed via an SN2-type mechanism, leading to a square planar Ni(II) species. nih.gov The choice of ligand on the nickel center significantly influences this step. For example, less electron-rich di- and triarylphosphines have been found to favor the desired monoarylation of dichloropyridines. nih.gov

A second, intramolecular oxidative addition can occur at the C-Cl bond of the monoarylated product. This step is critical in determining the selectivity between mono- and diarylation and is discussed further in the context of Ni(0)-π complexes (Section 5.3.4). nih.gov

Transmetalation Pathways (e.g., Boron-to-Nickel)

Following oxidative addition, the transmetalation step involves the transfer of the organic group (e.g., an aryl group from a boronic acid in a Suzuki-Miyaura coupling) from the transmetalating agent to the nickel center, displacing the halide. cmu.edu This key bond-forming step generates a diorganonickel(II) intermediate. For the Suzuki-Miyaura coupling, this process typically requires a base to activate the boronic acid. acs.org

Two primary pathways are generally considered for the boron-to-nickel transmetalation: nih.gov

The Boronate Pathway: The base first reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the (L)nNi(Aryl)(Cl) complex to transfer the organic group to the nickel.

The Nickel-Oxo Pathway: The base first displaces the chloride on the nickel complex to form a nickel-hydroxo or nickel-alkoxo intermediate. This intermediate then reacts with the boronic acid, facilitating the transfer of the aryl group.

Reductive Elimination Steps

Reductive elimination is the final step in the catalytic cycle, where the two organic groups on the nickel(II) center couple and are expelled as the final product. rsc.org This process regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle. cmu.edu For the coupling of 2,3-dichloropyridine, after transmetalation, the resulting (L)nNi(Aryl)(Pyridyl) complex undergoes C-C bond-forming reductive elimination to yield the monoarylated pyridine product. nih.gov

Reductive elimination from Ni(II) centers can be challenging due to the relatively weak oxidizing ability of Ni(II). rsc.org The process can be influenced by several factors, including the steric and electronic properties of the ligands. Sterically encumbered ligands can distort the geometry of the complex, facilitating reductive elimination. nih.gov Alternatively, the process can be promoted by oxidation of the Ni(II) center to a more reactive Ni(III) species, from which reductive elimination is more facile. rsc.orgprinceton.edu This is particularly relevant in pathways involving radical or photoredox mechanisms.

Intermediacy of Ni(0)-π Complexes and Their Reactivity in Catalytic Cycles

A crucial aspect of the nickel-catalyzed arylation of dichloropyridines is the formation of a Ni(0)-π complex with the monoarylated product after the initial reductive elimination step. nih.gov The fate of this intermediate is a key determinant of the reaction's selectivity.

From this Ni(0)-π complex ( 2a-Ni0 in the scheme below), two competing pathways exist: nih.gov

Path A (Leads to Monoarylation): The monoarylated product dissociates from the nickel center, releasing the free product into the solution. The regenerated Ni(0) catalyst can then react with another molecule of 2,3-dichloropyridine. This pathway is favored by the presence of coordinating solvents like acetonitrile (MeCN) and smaller, less electron-rich phosphine ligands. nih.gov

Path B (Leads to Diarylation): The nickel center performs an intramolecular oxidative addition into the second C-Cl bond of the complexed monoarylpyridine. This leads to a diarylated nickel intermediate which, after another round of transmetalation and reductive elimination, yields the diarylated product. This pathway is favored by larger, more electron-rich trialkylphosphine ligands which promote the intramolecular step over dissociation. nih.gov

Scheme: Competing Pathways from the Ni(0)-π Intermediate

(This is a conceptual placeholder for a diagram illustrating Path A and Path B as described in the text, originating from the Ni(0)-π complex of the monoarylated dichloropyridine.)

The delicate balance between these two pathways can be controlled by carefully selecting the ligand and solvent, as demonstrated by the data below.

Effect of Ligand and Solvent on Mono- vs. Diarylation Selectivity in the Suzuki-Miyaura Coupling of Methyl-2,5-dichloropicolinate. nih.gov
LigandTolman Cone Angle (°)SolventRatio (Mono : Di)Yield of Mono (%)
PCy3170THF1 : 1.331
PtBu3182THF1 : 1.723
PPh3145MeCN>20 : 185
PPh2Me136MeCN>20 : 191

This interactive table demonstrates that larger, more electron-rich phosphines (like PCy₃ and PᵗBu₃) in a less coordinating solvent (THF) favor the diarylated product. In contrast, smaller, less electron-rich phosphines (like PPh₃ and PPh₂Me) in a coordinating solvent (MeCN) strongly favor the desired monoarylated product by promoting dissociation of the Ni(0)-π complex.

Radical Pathways and Single-Electron Transfer Mechanisms

While many nickel-catalyzed cross-couplings of aryl chlorides are described by Ni(0)/Ni(II) cycles, nickel's facile access to multiple oxidation states (including Ni(I) and Ni(III)) opens up alternative mechanistic manifolds involving radical intermediates and single-electron transfer (SET) steps. nyu.edunih.gov These pathways are especially prevalent in photoredox and electrochemical catalysis but can also operate under thermal conditions. nih.govnih.gov

The activation of a C-Cl bond in 2,3-dichloropyridine can potentially be initiated by a Ni(I) species. This can occur via a concerted halogen-atom transfer (XAT), where an electron transfer is coupled with halide dissociation, to generate a pyridyl radical and a Ni(II) complex. nih.gov

A typical radical-based catalytic cycle could involve the following steps: nih.govresearchgate.net

Radical Generation: A low-valent nickel complex, often Ni(I), reacts with the aryl halide (dichloropyridine) to generate an aryl radical. nih.gov

Radical Capture: A Ni(II) species can capture the generated radical to form a high-valent Ni(III) intermediate. researchgate.net This step is crucial for C-C bond formation.

Reductive Elimination: The Ni(III) intermediate undergoes rapid reductive elimination to form the final product and a Ni(I) species, which can propagate the cycle. nih.gov

These radical pathways are significant because they can explain reactivity patterns not easily accounted for by two-electron processes and enable the coupling of challenging substrates. researchgate.netdigitellinc.com The interplay between different nickel oxidation states and the potential for SET mechanisms highlight the mechanistic diversity of nickel catalysis in the functionalization of molecules like 2,3-dichloropyridine.

Solvent Effects on Catalytic Activity and Selectivity

The choice of solvent plays a pivotal role in dictating the outcome of nickel-catalyzed reactions involving dichloropyridines, influencing both the rate of reaction and the selectivity towards desired products. Research has shown that the coordinating ability of the solvent can be as influential as its polarity. nsf.gov

In the context of nickel-catalyzed Suzuki-Miyaura cross-couplings of dichloropyridines, the solvent can significantly impact the selectivity between mono- and diarylation products. For instance, in the coupling of methyl-2,5-dichloropicolinate with (2-fluorophenyl)boronic acid using a Ni(cod)₂/PCy₃ catalyst system, reactions performed in either tetrahydrofuran (B95107) (THF) or acetonitrile (MeCN) yielded mixtures of the monoarylated and diarylated products. nih.gov The ability of a coordinating solvent like MeCN to displace the monoarylated product from the nickel(0) center can shift the selectivity towards monoarylation. nih.gov This effect was demonstrated by the dose-dependent increase in selectivity for the monoarylated product as more MeCN was added to a THF reaction mixture. nih.gov

The nature of the solvent also affects the stability and lifetime of the catalyst. For certain zwitterionic nickel(II) catalysts, reactions are significantly faster and more productive in THF compared to toluene. nsf.gov This enhancement in activity is attributed to the coordinating nature of THF rather than its polarity. nsf.gov

The following table summarizes the effect of different solvents on the selectivity of monoarylation in a nickel-catalyzed Suzuki-Miyaura coupling:

Table 1: Effect of Solvent on Selectivity in Nickel-Catalyzed Monoarylation

EntrySolventAdditive (equiv)Ratio (Monoarylated:Diarylated)
1THFNone5.9 : 1
2MeCNNone11 : 1
3THFMeCN (0.5)17 : 1
4THFMeCN (1.0)>20 : 1
5THFMeCN (5.0)>20 : 1

Data adapted from a study on the selective monoarylation of dichloropyridines. nih.gov The reaction involved a nickel precatalyst with a phosphine ligand.

It is important to note that solvent effects are often intertwined with other reaction parameters, such as the nature of the ligand and the substrate. researchgate.net For example, the combination of a specific phosphine ligand (PPh₂Me) and the use of MeCN as an additive in THF was found to be optimal for achieving high selectivity in the monoarylation of various 2,3- and 2,5-dichloropyridines. nih.gov

Catalyst Stability and Deactivation Mechanisms

Formation of Inactive Species: One common deactivation mechanism involves the formation of inactive nickel species. For instance, in Suzuki-Miyaura couplings, the catalyst can be deactivated through the dimerization of nickel(II) aryl intermediates, a process that can be promoted by the ligand itself. chemrxiv.org The formation of insoluble solids, potentially from the oligomerization of boronic acids, has also been observed, leading to catalyst deactivation. nih.gov In some cases, especially at higher temperatures, sintering of metallic nickel particles can occur, resulting in a decrease in catalytic activity. mdpi.com

Metal Leaching: Metal leaching, where the active metal species detaches from the support or ligand, is another significant deactivation pathway. While not extensively detailed specifically for nickel-dichloropyridine systems in the provided context, it is a known issue in heterogeneous catalysis. The strength of the interaction between the nickel and its support or ligand is crucial in preventing leaching.

Ligand Dissociation: Ligand dissociation from the nickel center can also lead to catalyst deactivation or a change in selectivity. In some nickel-catalyzed cross-coupling reactions, the dissociation of a ligand is a key step in the catalytic cycle. nih.gov However, uncontrolled or irreversible dissociation can lead to the formation of less active or inactive catalyst species. For example, in the context of nickel-based photocatalysts, the complete dissociation of a protonated pyridinethiolate ligand and its replacement by solvent molecules has been observed, highlighting the dynamic nature of ligand coordination and its potential role in catalyst stability. nih.govresearchgate.net The equilibrium of ligand association and dissociation can be influenced by factors such as the solvent and the presence of additives. nih.gov

The stability of the catalyst can be enhanced through various strategies. The use of robust ligands that form stable complexes with nickel is a common approach. For example, air-stable Ni(II) precatalysts have been developed that exhibit high activity and stability in cross-coupling reactions. nih.gov Additionally, the choice of support material in heterogeneous systems can significantly impact catalyst stability by inhibiting metal sintering and providing strong metal-support interactions. mdpi.com

The following table outlines some of the observed deactivation mechanisms in nickel-catalyzed systems:

Table 2: Common Deactivation Mechanisms for Nickel Catalysts

Deactivation MechanismDescriptionPotential Consequence
Formation of Inactive Species Aggregation of catalyst particles (sintering) or formation of undesired complexes (e.g., dimers). chemrxiv.orgmdpi.comLoss of active surface area, reduced catalytic activity.
Metal Leaching Detachment of the active nickel species from the support or ligand.Contamination of the product, loss of catalyst.
Ligand Dissociation The supporting ligand detaches from the nickel center. nih.govresearchgate.netFormation of less active or selective catalytic species.
Coke Formation Deposition of carbonaceous materials on the catalyst surface. mdpi.comBlocking of active sites, reduced activity.

Understanding these deactivation pathways is crucial for the rational design of more robust and efficient nickel-based catalytic systems for reactions involving 2,3-dichloropyridine.

Computational Studies of Nickel Dichloropyridine Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of transition metal complexes. nih.gov It allows for the detailed exploration of catalytic cycles, including the geometry of intermediates and transition states. oaepublish.com Time-Dependent DFT (TDDFT) extends these capabilities to study excited states, enabling the prediction and interpretation of electronic spectra (e.g., UV-visible). researchgate.net

A computational study on 2,3-dichloropyridine (B146566) using the B3LYP/LANL2DZ basis set calculated its key electronic parameters. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) was determined to be -7.47 eV, and the Lowest Unoccupied Molecular Orbital (LUMO) was -1.72 eV, resulting in a frontier orbital energy gap of 5.75 eV. researchgate.net This relatively large energy gap suggests significant stability, while the distribution of the HOMO across the molecule and the LUMO primarily on the ring indicates its potential reactivity and coordination sites. researchgate.net

When 2,3-dichloropyridine coordinates to a nickel center, the geometry and electronic structure of both the ligand and the metal are significantly altered. In analogous nickel(II) complexes with pyridine-containing ligands, DFT calculations have shown that the nickel ion can adopt various geometries, such as distorted square planar or octahedral, depending on the co-ligands. researchgate.netnih.govsemanticscholar.org For instance, in a nickel(II) complex with a Schiff base ligand containing a pyridine-nitrogen donor, DFT calculations helped to explain the molecular structure and spectral properties, showing good agreement with experimental X-ray diffraction and UV-visible spectra. researchgate.net In such complexes, the Ni-N bond lengths are typically in the range of 2.0 to 2.1 Å. nih.govresearchgate.net The coordination of the pyridine (B92270) nitrogen to the nickel center would influence the electron density distribution across the entire complex, affecting its catalytic activity.

Table 1: Calculated Electronic Properties of 2,3-Dichloropyridine Ligand

ParameterValueReference
Energy of HOMO (eV)-7.47 researchgate.net
Energy of LUMO (eV)-1.72 researchgate.net
Frontier Orbital Energy Gap (eV)5.75 researchgate.net
Dipole Moment (Debye)4.36 researchgate.net

DFT calculations are instrumental in mapping the reaction pathways of nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which frequently involves haloarene substrates like dichloropyridines. nih.gov Mechanistic studies on related systems provide a blueprint for what can be expected with a 2,3-dichloropyridine substrate.

A detailed study on the nickel-catalyzed coupling of dichloropyridines with aryl boronic acids employed DFT to investigate the selectivity between mono- and diarylation. nih.gov The calculations focused on the reactivity of a key Ni(0)-π complex formed after the first cross-coupling event. The energy profiles of two competing pathways were compared: intramolecular oxidative addition leading to the second coupling, versus displacement of the monoarylated product by a solvent molecule (acetonitrile), which favors the monoarylation product. nih.gov The study found that with smaller phosphine (B1218219) ligands like PPh3, associative ligand substitution by the solvent is competitive with oxidative addition, leading to selective monoarylation. nih.gov

In another DFT investigation into the Suzuki-Miyaura cross-coupling of chloropyridines catalyzed by a Ni/dppf system, the free energy profiles for the oxidative addition step were calculated. nih.gov The study revealed that oxidative addition of chloropyridines to the Ni(0) center is significantly faster than for corresponding aryl halides. nih.gov However, for α-halo-N-heterocycles like 2-chloropyridine, the reaction leads to the formation of a stable, catalytically inactive dinickel(II) complex where two nickel centers are bridged by pyridyl units. nih.gov This highlights how the position of the chlorine atom on the pyridine ring can drastically alter the reaction mechanism and energy profile, a crucial consideration for 2,3-dichloropyridine. The catalytic cycle is often proposed to start with a Ni(I) species, with oxidative addition being the rate-determining step. rsc.org

Analysis of Ligand-Metal Interactions and Bonding

The interaction between the 2,3-dichloropyridine ligand and the nickel center is a critical determinant of the catalyst's stability and reactivity. This interaction involves both sigma (σ) donation and pi (π) back-bonding. wikipedia.org The nitrogen atom's lone pair donates electron density to an empty d-orbital on the nickel center, forming a σ-bond. libretexts.org Concurrently, filled d-orbitals on the nickel can donate electron density back into the π* antibonding orbitals of the pyridine ring, a process known as π-back-bonding. wikipedia.org

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and identify bond critical points (BCPs), which provide evidence for specific bonding interactions. nih.gov In the study of dinickel complexes formed from 2-chloropyridine, QTAIM analysis indicated bonding between nickel and the phosphorus, chlorine, carbon, and nitrogen atoms, but importantly, no direct nickel-nickel bonding was found. nih.gov This suggests the nickel centers are held together solely by the bridging ligands. nih.gov

The electronic nature of the ligand significantly influences the bonding. The chlorine atoms on the 2,3-dichloropyridine ring are electron-withdrawing, which lowers the energy of the ligand's π* orbitals. This can strengthen the π-back-bonding interaction with the nickel center. The redox activity of such N-ligands is a key feature in nickel catalysis, often facilitating radical pathways that differentiate them from traditional palladium catalysts. nih.gov The geometry of the complex plays a crucial role; for example, bidentate N-ligands have been shown to be redox-active in square-planar nickel radical complexes but not in three-coordinate trigonal planar ones. nih.gov DFT calculations can quantify these interactions by analyzing orbital contributions and charge distribution, providing a deeper understanding of the ligand's role beyond simple steric and electronic effects. semanticscholar.org

Machine Learning Applications in Catalyst Design and Optimization

The vast complexity of catalytic systems, with numerous variables including ligand structure, metal center, solvent, and reaction conditions, makes rational catalyst design a significant challenge. Machine learning (ML) has recently emerged as a powerful tool to navigate this complexity and accelerate the discovery of new and improved catalysts. researchgate.netarxiv.org

While no specific ML studies on nickel-2,3-dichloropyridine systems have been reported, research on other nickel-based catalysts demonstrates the potential of this approach. ML models, such as random forest regressors or XGBoost, can be trained on datasets of known catalysts and their performance to predict the catalytic activity of new, untested complexes. mdpi.comfiu.edu

One study used ML to predict the catalytic activities of 165 α-diimino nickel complexes for ethylene (B1197577) polymerization. mdpi.com By using 25 molecular descriptors as inputs, the model could accurately predict activity and revealed that high activity is linked to the presence of polarizable atoms and less bulky substituents. mdpi.com Another project employed an assumption-based ML workflow to guide the synthesis of specific trialkylphosphine-derived Ni(I) dimers, successfully accelerating the identification of suitable ligands. researchgate.net These models can identify complex, non-linear relationships between catalyst structure and performance that may not be apparent from traditional analysis. acs.org

For a system like nickel-2,3-dichloropyridine, an ML approach could be used to screen a large virtual library of co-ligands (e.g., phosphines) to predict which would provide optimal selectivity for a desired cross-coupling product. By combining DFT-calculated descriptors with experimental data, ML frameworks can guide chemists toward the most promising catalyst candidates, reducing the time and resources spent on trial-and-error experimentation. arxiv.orgfiu.edu

Future Research Directions and Emerging Opportunities

Development of Novel Nickel Catalysts with Enhanced Atomic Efficiency and Selectivity

A primary goal in catalysis is to maximize the efficiency of each catalytic cycle, a concept known as atomic efficiency. For nickel-based systems, this involves designing catalysts that facilitate the desired bond formation with minimal waste. Researchers are exploring novel nickel complexes to improve upon existing methods, which often require pre-functionalized starting materials, thereby increasing step- and resource-economy. researchgate.net The development of air-stable nickel precatalysts is a significant step in this direction, simplifying operational procedures and broadening the scope of possible reactions. nih.gov

Key areas of focus include:

Ligand design: Creating ligands that not only stabilize the nickel center but also actively participate in the catalytic cycle to lower activation barriers.

Understanding reaction mechanisms: Detailed mechanistic studies are crucial to identify and eliminate pathways that lead to unwanted byproducts. acs.org

Catalyst stability: Enhancing the robustness of nickel catalysts to prevent deactivation and allow for a higher number of turnovers. sc.edu

Recent work has demonstrated the potential of using additives like dimethyl fumarate (B1241708) to accelerate key steps in the catalytic cycle, such as reductive elimination, without the need for traditional phosphine (B1218219) or carbene ligands. nih.gov

Exploration of Enantioselective and Diastereoselective Catalysis with Chiral Ligand Frameworks

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in fields like pharmaceuticals and materials science. acs.org Nickel catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity and diastereoselectivity.

The development of chiral N-heterocyclic carbene (NHC) ligands has been instrumental in this area. For instance, nickel(0) catalysts bearing chiral NHC ligands have been successfully employed in the asymmetric three-component coupling of 1,3-dienes, aldehydes, and silanes, producing a variety of products with high regio-, diastereo-, and enantioselectivities (up to 97% ee). nih.gov

Future research will likely focus on:

Novel Chiral Ligands: Designing new and more effective chiral ligands to control the stereochemical outcome of a wider range of reactions. acs.org The use of synergistic nickel/copper dual-catalytic systems with distinct chiral ligands is a promising approach for achieving exceptional enantio- and diastereoselectivity. acs.org

Asymmetric C-H Functionalization: Extending the principles of enantioselective catalysis to the direct functionalization of C-H bonds, a long-standing challenge in organic synthesis.

Mechanistic Understanding: Elucidating the precise mechanisms by which chiral ligands transfer stereochemical information to the reacting substrates. acs.org Recent studies have highlighted the importance of understanding the interplay between different metal catalysts and their respective chiral ligands in achieving high stereoselectivity. acs.org

The combination of photoredox and chiral nickel catalysis has also opened new avenues for asymmetric synthesis, enabling reactions that were previously not feasible. acs.org

Strategies for Site-Selective Functionalization in Complex Molecular Systems

The ability to selectively modify a specific C-H bond within a complex molecule is a "holy grail" of organic synthesis. researchgate.netresearchgate.net Nickel catalysis has shown remarkable promise in achieving site-selective C-H functionalization, offering a powerful tool for late-stage modification of intricate molecular architectures. researchgate.netresearchgate.net

Researchers have developed nickel-catalyzed methods for the site-selective amidation of saturated C(sp³)-H bonds, demonstrating predictable reactivity patterns at positions adjacent to nitrogen and oxygen atoms. researchgate.net Similarly, nickel catalysis has been employed for the exclusive C3-selective functionalization of quinolines without the need for directing groups. polyu.edu.hk

Future efforts will likely concentrate on:

Expanding the Scope of Directing Groups: Designing new directing groups that can guide the nickel catalyst to a wider variety of C-H bonds.

Catalyst-Controlled Selectivity: Developing nickel catalysts that can achieve site-selectivity based on the inherent properties of the catalyst itself, rather than relying on directing groups.

Functionalization of Remote C-H Bonds: Tackling the challenge of selectively functionalizing C-H bonds that are distant from existing functional groups.

The development of nickel catalysts for the site-selective alkylation of unactivated C(sp³)-H bonds of aliphatic amides represents a significant advancement in this area. nih.gov

Innovations in Ligand Design for Tailored Reactivity and Stability

The ligand plays a pivotal role in determining the reactivity and stability of a nickel catalyst. nih.gov The steric and electronic properties of the ligand can profoundly influence the outcome of a catalytic reaction. researchgate.net

Innovations in ligand design are central to advancing nickel catalysis. This includes the development of:

N-Heterocyclic Carbenes (NHCs): These have proven to be highly effective ligands for stabilizing low-coordinate nickel complexes and promoting a wide range of catalytic transformations. uwa.edu.au

Phosphite (B83602) Ligands: The synthesis of three-coordinate nickel(0) complexes containing both NHC and phosphite ligands has opened up new possibilities for catalytic applications. uwa.edu.au

Pyridinophane Macrocycles: These ligands have been used to support nickel catalysts for nitrene transfer reactions. mdpi.com

Xanthine-Based Ligands: These have been shown to facilitate nickel-catalyzed C-O couplings without the need for an external photosensitizer. rsc.org

The ability to fine-tune the ligand framework allows for the rational design of catalysts with specific, desired properties. For example, the choice of ligand can determine the stereoselectivity of a reaction, leading to either retention or inversion of configuration. nih.gov

Advanced Mechanistic Studies to Guide Rational Catalyst Development and Optimization

A deep understanding of the reaction mechanism is essential for the rational design of improved catalysts. acs.orgcleantechnica.com Advanced mechanistic studies, combining experimental techniques with computational modeling, are providing unprecedented insights into the intricacies of nickel-catalyzed reactions.

Key areas of investigation include:

Identification of Catalytically Active Species: Determining the true nature of the active catalyst, which may be a transient species formed in situ.

Elucidation of Catalytic Cycles: Mapping out the individual steps of the catalytic cycle, including oxidative addition, reductive elimination, and any intermediate transformations. acs.orgacs.org

Role of Additives and Solvents: Understanding how additives and the solvent environment influence the course of the reaction. researchgate.netchemistryworld.com

Photocatalytic Mechanisms: Unraveling the mechanisms of light-driven nickel-catalyzed reactions, which often involve complex photoredox processes. rsc.orgcleantechnica.com

Recent studies have revealed divergent mechanisms for related nickel-catalyzed reactions, highlighting the importance of detailed mechanistic investigations for each specific transformation. acs.org These studies provide a roadmap for optimizing reaction conditions and developing more efficient and selective catalysts. acs.org

Q & A

Q. What are the optimal laboratory synthesis routes for 2,3-Dichloropyridine, and how are they validated?

2,3-Dichloropyridine is synthesized via chlorination of pyridine derivatives or catalytic amination of dichlorinated precursors. A validated method involves reacting pyridine-2,6-dicarboxylic acid with hydroxylamine hydrochloride under controlled conditions (70°C, ethanol/water solvent), followed by nickel(II) perchlorate coordination to stabilize intermediates . Purity is confirmed via NMR (e.g., δH 7.85 ppm for pyridine protons) and melting point analysis (64–70°C) . Yield optimization requires strict control of stoichiometry and reaction time to minimize byproducts like 2,6-dichloropyridine .

Q. How is X-ray crystallography applied to determine the crystal structure of 2,3-Dichloropyridine?

Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals that 2,3-Dichloropyridine crystallizes in the monoclinic C2/c space group with unit cell parameters a = 3.805 Å, b = 14.196 Å, c = 10.68 Å, and β = 97.22° . Disorder in the pyridine ring is resolved using SHELXL-1997 refinement, with hydrogen atoms geometrically positioned (C–H = 0.93 Å) and thermal parameters constrained (Uiso(H) = 1.2Ueq(C)) . Weak Cl⋯Cl interactions (3.334 Å) and aromatic stacking (centroid separation = 3.805 Å) stabilize the lattice .

Q. What spectroscopic and computational methods characterize nickel-pyridine complexes?

Nickel(II) complexes, such as [Ni(C₇H₉N₅O₂)]²⁺, are characterized via IR spectroscopy (e.g., υmax 1653 cm⁻¹ for C=N bonds) and single-crystal XRD . Magnetic susceptibility measurements assess weak exchange interactions (e.g., Br⋯Br distances >5 Å in Cu/Ni complexes preclude significant superexchange pathways) . Computational methods (DFT) model ligand field effects and predict electronic transitions, validated against experimental UV-Vis spectra .

Advanced Research Questions

Q. How do crystallographic refinement challenges in 2,3-Dichloropyridine impact structural accuracy?

Disorder in the pyridine ring (N1/C3 positions) introduces refinement ambiguities, requiring restraints on atomic displacement parameters (ADPs) and careful handling of symmetry-generated atoms (e.g., (1-x, y, 3/2-z)) . High Rint (0.044) and low data-to-parameter ratios (15.7:1) necessitate iterative least-squares refinement in SHELXL, prioritizing reflections with I > 2σ(I) to minimize overfitting . Multi-scan absorption corrections (CrysAlis) mitigate anisotropic effects in thin crystals (0.04 mm thickness) .

Q. How can discrepancies in thermodynamic data for 2,3-Dichloropyridine be resolved?

IUPAC reports a 35.96 kJ/mol enthalpy increment for ortho-chlorination of pyridine, but experimental Δf(g) for 2,3-Dichloropyridine deviates from Cox’s additive model by ~4 kJ/mol . Remeasurement using high-precision calorimetry and reassessment of ortho-Cl/Cl steric effects are recommended. Comparative studies with 2,6-dichloropyridine (no ortho clashes) could isolate electronic vs. steric contributions .

Q. What experimental design considerations optimize nickel coordination with chloropyridine ligands?

Reaction of 2,6-dicyanopyridine with hydroxylamine hydrochloride (1:2.3 molar ratio) at 80–90°C yields amidoxime ligands, which bind Ni(II) in a square-planar geometry . Excess ligand prevents hydroxide precipitation, while ethanol washing removes unreacted perchlorate. Magnetic circular dichroism (MCD) or EPR spectroscopy quantifies d-orbital splitting in paramagnetic Ni(II) complexes .

Key Methodological Recommendations

  • Synthesis: Use anhydrous conditions and inert atmospheres to prevent hydrolysis of chloropyridine intermediates .
  • Crystallography: Employ high-resolution detectors (e.g., Oxford Diffraction Xcalibur) and low-temperature data collection (113 K) to reduce thermal motion artifacts .
  • Data Analysis: Cross-validate crystallographic results with DFT-calculated bond lengths (e.g., C–Cl = 1.73 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.